Product packaging for 2-[Ethyl(methyl)amino]butanoic acid(Cat. No.:CAS No. 1214699-59-8)

2-[Ethyl(methyl)amino]butanoic acid

Cat. No.: B3059729
CAS No.: 1214699-59-8
M. Wt: 145.2 g/mol
InChI Key: ACCMUEPRBWHEEZ-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]butanoic acid (CAS 1214699-59-8) is a specialized N-alkylated beta-amino acid with significant potential as a building block in medicinal chemistry and organic synthesis . This compound features a butanoic acid backbone substituted at the alpha position with an ethyl(methyl)amino group, presenting a structure that is valuable for creating novel molecular architectures . Beta-amino acids and their derivatives, such as this compound, are recognized as key structural units in various natural compounds and pharmaceuticals, often contributing to enhanced metabolic stability and distinct biological activity profiles compared to their alpha-amino acid counterparts . The N-alkylation pattern on the amine functionality can fine-tune the molecule's lipophilicity and conformational properties, making it a valuable scaffold for constructing peptide mimetics and investigating structure-activity relationships . Potential research applications for this compound include its use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel active substances . Its structure aligns with motifs explored in the search for new antimicrobial agents, given the ongoing need to address multi-drug resistant pathogens . Furthermore, the compound can serve as a precursor for generating diverse chemical libraries or be incorporated into studies probing the activity of enzymes that interact with short-chain carboxylic acids . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B3059729 2-[Ethyl(methyl)amino]butanoic acid CAS No. 1214699-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl(methyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-6(7(9)10)8(3)5-2/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMUEPRBWHEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629295
Record name 2-[Ethyl(methyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214699-59-8
Record name 2-[Ethyl(methyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Ethyl Methyl Amino Butanoic Acid

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 2-[Ethyl(methyl)amino]butanoic acid is a primary focus of modern synthetic chemistry, given the often dramatically different biological activities of different enantiomers and diastereomers. Stereoselective strategies employ chiral influences to guide the formation of the desired stereocenter at the alpha-carbon.

Asymmetric Alkylation Approaches Utilizing Chiral Auxiliaries

Asymmetric alkylation using chiral auxiliaries is a powerful and well-established method for the enantioselective synthesis of α-amino acids. harvard.edunih.gov This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of incoming reagents from a specific face, leading to the formation of one stereoisomer in preference to the other. york.ac.uk

A common approach begins with the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a Myers pseudoephedrine derivative, with butanoyl chloride. harvard.edunih.gov This creates a chiral imide. Deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a chiral enolate which exists in a rigid, chelated conformation. This enolate can then undergo sequential alkylation. For instance, the enolate can be treated first with methyl iodide and then, after a second deprotonation, with ethyl iodide (or vice versa). The bulky nature of the auxiliary blocks one face of the enolate, forcing the alkyl halide to add to the less hindered face, thus establishing the stereochemistry at the α-carbon with high diastereoselectivity. york.ac.uk The final step involves the cleavage of the auxiliary, which can often be recycled, to yield the enantiomerically enriched N-substituted amino acid. ox.ac.uk

StepDescriptionTypical ReagentsPurpose
1Acylation of Chiral AuxiliaryButanoyl chloride, Triethylamine (B128534)Attach the butanoyl substrate to the chiral auxiliary.
2Enolate FormationLithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)Generate a nucleophilic prochiral enolate.
3First AlkylationMethyl iodide (CH₃I) or Ethyl iodide (C₂H₅I)Introduce the first alkyl group (methyl or ethyl) stereoselectively.
4Second Enolate FormationLDA or NaHMDSPrepare for the second alkylation.
5Second AlkylationEthyl iodide (C₂H₅I) or Methyl iodide (CH₃I)Introduce the second alkyl group.
6Auxiliary CleavageLithium hydroxide (B78521) (LiOH), Lithium benzyloxideRelease the chiral tertiary amino acid.

Enantioselective Catalysis in Alpha-Amino Acid Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral α-amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgyoutube.com These methods often involve the use of transition metal complexes bearing chiral ligands. nih.gov

For the synthesis of this compound, a potential catalytic route is the asymmetric hydrogenation of a prochiral enamine precursor. This precursor could be synthesized by the condensation of ethyl 2-oxo-butanoate with ethylmethylamine. The resulting C=N double bond of the enamine can be hydrogenated with high enantioselectivity using a chiral catalyst, such as a rhodium or iridium complex coordinated with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen atoms to add to one face of the double bond preferentially.

Another catalytic strategy is the asymmetric arylation of cyclic N-sulfonyl α-ketimino esters, which can produce α-tertiary chiral amino acid derivatives with high enantioselectivity. nih.gov While not a direct synthesis of the target compound, the principles of using a chiral catalyst to control the addition of a nucleophile to an imine are directly applicable.

ComponentExampleFunction
Prochiral SubstrateEnamine from ethyl 2-oxo-butanoate and ethylmethylamineThe molecule to be converted into the chiral product.
Chiral Catalyst[Rh(COD)(DIPAMP)]⁺ BF₄⁻Metal-ligand complex that facilitates the stereoselective transformation.
ReactionAsymmetric HydrogenationAddition of H₂ across the C=N bond.
OutcomeEnantiomerically enriched this compound esterProduct with a high percentage of one enantiomer.

Diastereoselective Synthetic Pathways for Stereoisomer Control

Diastereoselective synthesis relies on the presence of a pre-existing stereocenter in the starting material to influence the creation of a new stereocenter. nih.gov This substrate-controlled approach can be highly effective for controlling the relative configuration of multiple stereocenters.

A plausible diastereoselective route to this compound could start from a chiral amino alcohol, such as (S)-2-amino-1-butanol, which is readily available from the reduction of (S)-2-aminobutanoic acid. The amino group could be protected and then methylated. The hydroxyl group could then be oxidized to an aldehyde, yielding a chiral (S)-2-(N-methyl-N-protected-amino)butanal. The addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to the aldehyde would proceed under diastereoselective control, with the existing stereocenter at C2 directing the attack of the nucleophile on the carbonyl group. This would be followed by further oxidation of the newly formed secondary alcohol to a carboxylic acid and deprotection to yield the final product. The stereochemical outcome is dictated by Felkin-Anh or other relevant models of asymmetric induction. Such pathways are valuable in creating specific diastereomers of molecules with multiple chiral centers. thieme-connect.comchemrxiv.org

Multistep Linear Synthesis Routes

Linear synthesis involves the sequential construction of the target molecule through a series of reactions. While sometimes less elegant than catalytic methods, these routes are often robust and reliable for producing the desired compound, which can then be resolved into its constituent enantiomers if necessary.

Reductive Amination Protocols for Tertiary Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. rsc.org To form the tertiary amine in this compound, a multi-step reductive amination sequence can be employed.

One common pathway starts with a 2-ketoacid, specifically 2-oxobutanoic acid or its corresponding ester. This ketone can undergo reductive amination with a primary amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemrxiv.org This reaction forms the secondary amine, 2-(methylamino)butanoic acid. This intermediate can then undergo a second, separate N-alkylation step. This can be achieved either through another reductive amination using acetaldehyde (B116499) as the carbonyl partner or via direct alkylation with an ethyl halide (e.g., ethyl bromide). This sequential approach allows for the controlled introduction of two different alkyl groups onto the nitrogen atom. organic-chemistry.org

Starting CarbonylAmineReducing AgentProduct
Ethyl 2-oxobutanoateMethylamine (CH₃NH₂)NaBH₃CNEthyl 2-(methylamino)butanoate
Acetaldehyde (CH₃CHO)Ethyl 2-(methylamino)butanoateNaBH(OAc)₃Ethyl 2-[Ethyl(methyl)amino]butanoate
Ethyl 2-oxobutanoateEthylamine (C₂H₅NH₂)H₂, Pd/CEthyl 2-(ethylamino)butanoate
Formaldehyde (CH₂O)Ethyl 2-(ethylamino)butanoateNaBH₃CNEthyl 2-[Ethyl(methyl)amino]butanoate

Sequential Alkylation of Butanoic Acid Derivatives

The direct, sequential alkylation of a primary amine is a classical but often challenging approach for synthesizing tertiary amines. wikipedia.org The primary difficulty lies in controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A typical synthesis would begin with a protected form of 2-aminobutanoic acid, such as ethyl 2-aminobutanoate. This primary amine can be reacted with one equivalent of an alkylating agent, for example, methyl iodide, in the presence of a mild base to neutralize the hydrogen iodide byproduct. This reaction yields a mixture of the starting material, the desired secondary amine (ethyl 2-(methylamino)butanoate), the tertiary amine, and the quaternary salt. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the secondary amine. After isolation and purification, the secondary amine can then be alkylated a second time with a different alkyl halide, such as ethyl bromide, to form the target tertiary amine, ethyl 2-[Ethyl(methyl)amino]butanoate. The final step would be the hydrolysis of the ester to yield the carboxylic acid.

Chemical Transformations from Amino Acid Precursors

A prevalent strategy for synthesizing N-alkylated amino acids involves the direct N-alkylation of unprotected amino acids. nih.gov This approach is advantageous as it often uses readily available amino acid starting materials and can be designed to be highly selective, producing water as the primary byproduct. nih.gov For the synthesis of this compound, a suitable precursor would be L-2-aminobutanoic acid.

The direct N-alkylation can be achieved using alcohols as alkylating agents in the presence of a catalyst. nih.gov This method avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides. manchester.ac.uknih.gov A two-step process would be required to introduce both the ethyl and methyl groups onto the nitrogen atom of 2-aminobutanoic acid. This could involve an initial N-ethylation followed by N-methylation, or vice versa. The reaction conditions, including the choice of catalyst and solvent, are critical for achieving high yields and selectivity, while also preserving the stereochemistry of the starting amino acid. nih.gov

Another established method is reductive amination, which typically involves the reaction of an α-keto acid with an amine in the presence of a reducing agent. manchester.ac.uk In the context of this compound synthesis, this would entail the reaction of 2-oxobutanoic acid with N-ethylmethylamine. However, this method often requires stoichiometric amounts of hazardous hydrides, leading to significant waste generation. manchester.ac.ukmanchester.ac.uk

The table below outlines a representative two-step N-alkylation of an amino acid precursor, illustrating the general conditions that could be adapted for the synthesis of this compound.

Step Precursor Reagents General Conditions Product Representative Yield
1. N-EthylationL-2-Aminobutanoic acidEthanol (B145695)Catalyst (e.g., Ru-based), Heat2-(Ethylamino)butanoic acid>90%
2. N-Methylation2-(Ethylamino)butanoic acidMethanol (B129727)Catalyst (e.g., Fe-based), HeatThis compound>90%

This table presents a generalized synthetic route. Specific conditions would need to be optimized for the target compound.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering mild reaction conditions and high stereoselectivity. manchester.ac.uknih.gov The enzymatic synthesis of chiral N-alkylated amino acids is a rapidly developing field. researchgate.netnih.gov

Several classes of enzymes have been identified and engineered for the synthesis of N-functionalized amino acids. manchester.ac.ukresearchgate.net These include N-methyl amino acid dehydrogenases, ketimine reductases, and opine dehydrogenases, which can catalyze the reductive amination of α-keto acids with alkylamines. researchgate.netmanchester.ac.uk For the synthesis of this compound, an enzyme would need to accept 2-oxobutanoic acid as the keto acid substrate and N-ethylmethylamine as the amine donor.

The key advantage of enzyme-mediated routes is the potential for high enantioselectivity, yielding optically pure N-alkylated amino acids. manchester.ac.uknih.gov Researchers have successfully demonstrated the synthesis of various N-alkyl amino acids on a gram scale with excellent yields and enantiopurity. manchester.ac.uknih.gov While direct enzymatic synthesis of this compound has not been specifically reported, the broad substrate tolerance of some identified biocatalysts suggests that this is a feasible approach. manchester.ac.uk

The following table summarizes enzyme classes and their potential application in the synthesis of N-alkylated amino acids.

Enzyme Class Reaction Type Substrates Key Advantages
N-Methyl Amino Acid Dehydrogenases (NMAADHs)Reductive Aminationα-Keto acids, AlkylaminesHigh stereoselectivity for N-alkyl amino acids
Ketimine Reductases (KIREDs)Reductive Aminationα-Keto acids, AminesComplements the substrate scope of NMAADHs
Opine DehydrogenasesReductive Aminationα-Keto acids, Amino acids/aminesCan accept a variety of amine donors

The efficiency and selectivity of biocatalytic reactions are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate and enzyme concentrations, and the presence of co-factors. For reductive amination reactions catalyzed by dehydrogenases, the regeneration of the nicotinamide (B372718) cofactor (e.g., NADH or NADPH) is a critical consideration for process viability. manchester.ac.uk

Protein engineering and directed evolution are powerful tools for improving the performance of biocatalysts. researchgate.net By modifying the amino acid sequence of an enzyme, it is possible to enhance its activity, stability, and selectivity towards non-natural substrates like those required for the synthesis of this compound. For instance, iterative cycles of site-saturation mutagenesis have been used to increase the activity of enzymes for specific amine substrates. researchgate.net

Furthermore, the choice of reaction medium can significantly impact enzyme performance. While many biocatalytic reactions are performed in aqueous buffers, the use of organic co-solvents or biphasic systems can be beneficial for solubilizing hydrophobic substrates and products, and for shifting reaction equilibria to favor product formation.

Green Chemistry Principles in Synthesis Optimization and Process Development

The development of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry. rsc.org This involves designing processes that are more environmentally benign, economically viable, and sustainable.

Biocatalytic routes are inherently "greener" than many traditional chemical methods as they operate under mild conditions, use water as a solvent, and employ biodegradable catalysts (enzymes). manchester.ac.ukmanchester.ac.uk The high selectivity of enzymes reduces the formation of byproducts, simplifying purification and minimizing waste. nih.gov

In chemical synthesis, the direct N-alkylation of amino acids with alcohols represents a significant advancement in green chemistry. nih.gov This method has high atom economy, as water is the only byproduct. nih.gov The use of renewable starting materials, such as bio-based alcohols and amino acids derived from fermentation, further enhances the green credentials of this approach. nih.govrsc.org

The development of continuous-flow processes for the synthesis of amino acid derivatives is another area where green chemistry principles are being applied. rsc.org Continuous-flow systems can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Elucidation of Stereochemical Features and Absolute Configuration

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure components. wikipedia.org For a compound like 2-[Ethyl(methyl)amino]butanoic acid, which is an amino acid derivative, established methods of chiral resolution are applicable.

One of the most established methods for resolving a racemate involves its conversion into a mixture of diastereomers. libretexts.org Since enantiomers share identical physical properties, direct separation is challenging. libretexts.org However, diastereomers possess distinct physical characteristics, including solubility, which can be exploited for separation. libretexts.orgpharmtech.com

The process for this compound would involve reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org Given that the target molecule is an amino acid, it has both an acidic carboxylic acid group and a basic amino group. This allows for reaction with either a chiral base or a chiral acid to form diastereomeric salts. libretexts.org

For instance, reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethanamine, would yield a mixture of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. libretexts.org These salts, not being mirror images, will have different solubilities in a given solvent. Through a process of fractional crystallization, one diastereomer can be selectively precipitated from the solution. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. libretexts.org The choice of resolving agent and solvent system is crucial and often determined through empirical screening. wikipedia.org

Table 1: Potential Chiral Resolving Agents for this compound

Resolving Agent Type Examples Target Functional Group
Chiral Bases Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethanamine Carboxylic Acid

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. pharmtech.comyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. yakhak.org

For the separation of this compound, several types of CSPs could be effective. Given its amino acid structure, CSPs designed for amino acid separations would be highly suitable. sigmaaldrich.com These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to a silica (B1680970) support are among the most versatile and widely used CSPs. yakhak.org Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T and V are based on teicoplanin and vancomycin, respectively. sigmaaldrich.com They are particularly effective for separating underivatized amino acids in various mobile phase modes, including polar ionic mode, which is compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Crown Ether CSPs: Chiral crown ethers are known for their ability to separate primary amino compounds and amino acids. hplc.eu

The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal enantioselectivity and resolution. yakhak.org The development of a specific HPLC method would involve screening various columns and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find the conditions that provide baseline separation of the (R) and (S) enantiomers.

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation

CSP Type Common Trade Names Principle of Separation
Polysaccharide-based Chiralpak®, Chiralcel® Hydrogen bonding, dipole-dipole interactions, steric hindrance
Macrocyclic Glycopeptide CHIROBIOTIC™ Ionic interactions, hydrogen bonding, inclusion complexation

Spectroscopic Methods for Stereochemical Assignment

Once the enantiomers are separated, spectroscopic techniques are employed to determine the absolute configuration (i.e., assigning the R or S label) of each pure enantiomer.

While NMR spectroscopy cannot distinguish between enantiomers directly in an achiral solvent, it is a powerful tool for analyzing the stereochemistry within a molecule. In a chiral molecule like this compound, certain protons can be diastereotopic. This means that due to the presence of the chiral center, they are chemically non-equivalent and can, in principle, have different chemical shifts (δ) and coupling constants in the ¹H NMR spectrum. stackexchange.com

Specifically, the two protons on the methylene (B1212753) group (-CH₂-) of the N-ethyl substituent and the two protons on the methylene group of the C-ethyl substituent are diastereotopic. Their proximity to the stereocenter makes them magnetically inequivalent. Replacing either proton with another group would create a diastereomer. This non-equivalence can lead to a more complex splitting pattern than a simple quartet. Instead of a single quartet for each methylene group, one might observe two distinct signals for each proton, each appearing as a multiplet (e.g., a doublet of quartets), although the difference in chemical shift may be small. stackexchange.com The observation of such diastereotopicity would confirm the presence of the chiral center and provide structural information.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.commdpi.com It is a definitive method for determining the absolute configuration of chiral molecules in solution. nih.gov

The process involves two key components:

Experimental Measurement: The experimental VCD spectrum of a pure enantiomer is recorded. The spectrum shows both positive and negative bands corresponding to the different vibrational modes of the molecule.

Theoretical Calculation: The absolute configuration of the molecule is modeled using computational quantum chemistry methods, such as Density Functional Theory (DFT). americanlaboratory.com The theoretical VCD spectra for both the (R) and (S) enantiomers are calculated.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated spectra. If the experimental spectrum matches the sign and relative intensity pattern of the calculated spectrum for the (R)-enantiomer, then that is its absolute configuration. americanlaboratory.com A mirror-image match would indicate the (S)-enantiomer. nih.gov This technique is particularly valuable as it does not require crystallization of the compound, a common limitation of X-ray diffraction. americanlaboratory.com

Theoretical Approaches to Stereochemical Prediction and Conformational Analysis

Theoretical and computational chemistry are indispensable tools for predicting and understanding the stereochemical features of chiral molecules. mdpi.com For this compound, these methods are crucial for supporting the interpretation of spectroscopic data, especially VCD.

The core of this approach is a thorough conformational analysis. The molecule has several rotatable bonds, leading to a large number of possible three-dimensional arrangements (conformers). Using computational methods, a systematic search for low-energy conformers is performed. The relative energies of these conformers are calculated, and their populations at a given temperature are estimated using the Boltzmann distribution.

For VCD analysis, the vibrational frequencies and rotational strengths are calculated for each significant low-energy conformer. mdpi.com The final predicted VCD spectrum is a population-weighted average of the spectra of all contributing conformers. schrodinger.com An accurate conformational analysis is paramount, as an incorrect set of conformers or inaccurate energy calculations can lead to a poor match between the theoretical and experimental spectra, potentially resulting in an incorrect assignment of the absolute configuration. mdpi.com These theoretical models provide deep insight into the preferred 3D structure of the molecule in solution.

Derivatization Strategies and Functional Group Transformations of 2 Ethyl Methyl Amino Butanoic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety of 2-[Ethyl(methyl)amino]butanoic acid is a prime target for modification, with esterification being a fundamental transformation. Ester derivatives are valuable as intermediates in peptide synthesis, as prodrugs, and for the modulation of physicochemical properties.

Fischer Esterification Protocols and Their Variants

Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.compearson.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com For amino acids, including N-alkylated variants like this compound, common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). mdpi.comnih.gov

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the corresponding ester. A significant challenge in the esterification of amino acids is the potential for side reactions involving the amino group. mdpi.com However, the tertiary nature of the amine in this compound mitigates some of these side reactions.

A convenient and mild variant of this protocol involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. This method has been successfully applied to a wide range of natural and synthetic amino acids to produce their corresponding methyl esters in good to excellent yields. nih.gov The reaction proceeds by the in situ generation of HCl, which catalyzes the esterification.

Table 1: Comparison of Fischer Esterification Protocols

CatalystAlcoholConditionsAdvantagesDisadvantages
H₂SO₄Excess Methanol or Ethanol (B145695)RefluxInexpensive, effective for large scaleHarsh conditions, potential for side reactions
HCl (gaseous)Methanol or EthanolRoom temperature to refluxClean reactionRequires specialized equipment for handling gas
p-TsOHVarious alcoholsReflux with Dean-Stark trapMilder than H₂SO₄, removes waterMore expensive than mineral acids
TMSClMethanolRoom temperatureMild conditions, high yieldsStoichiometric reagent required

Alkylation of Carboxylate Anions

An alternative to acid-catalyzed esterification is the alkylation of the carboxylate anion of this compound. This method involves the deprotonation of the carboxylic acid with a suitable base to form the carboxylate salt, which then acts as a nucleophile to displace a leaving group from an alkyl halide or other alkylating agent.

Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, and triethylamine (B128534). The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution reaction. This approach is particularly useful for synthesizing esters with more complex alkyl groups that may be sensitive to strongly acidic conditions. The reaction of sodium enolates of chiral 2-imidazolidinone glycolates with alkyl halides, for instance, produces α-alkylated products with high diastereoselectivities. researchgate.net

Amide Bond Formation Reactions

The formation of an amide bond is a cornerstone of peptide chemistry and is a key transformation for this compound to be incorporated into peptide chains or other amide-containing molecules. The presence of two alkyl substituents on the nitrogen atom presents steric hindrance, which can make amide bond formation more challenging compared to primary or secondary amino acids. uniurb.it

Peptide Coupling Reagent-Mediated Amidation

Peptide coupling reagents are indispensable for the efficient formation of amide bonds while minimizing side reactions and racemization. americanpeptidesociety.org These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. uniurb.itamericanpeptidesociety.org For sterically hindered N-alkylated amino acids, phosphonium- and aminium/uronium-based reagents are particularly effective. luxembourg-bio.comsigmaaldrich.com

Commonly Used Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization, HATU is highly effective for coupling N-methylated amino acids. luxembourg-bio.compeptide.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective in coupling N-protected N-methyl amino acids. peptide.com

BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): These are also widely used and generate OBt active esters. sigmaaldrich.com

Carbodiimides (DCC, DIC, EDC): Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. americanpeptidesociety.orgpeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. americanpeptidesociety.org

The general procedure involves the pre-activation of the carboxylic acid of this compound with the coupling reagent in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), followed by the addition of the amine component.

Acylation Procedures for Amide Linkage Formation

Acylation of an amine with a carboxylic acid derivative of this compound is another viable route to amide bond formation. This typically involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an acid anhydride, which then readily reacts with an amine. jove.comlibretexts.org

The use of an acid chloride, formed by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, is a powerful method. However, the harsh conditions required for acid chloride formation may not be compatible with sensitive functional groups.

A milder approach involves the formation of a mixed anhydride. For example, the carboxylic acid can be reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride. google.com This activated intermediate then reacts with the desired amine to yield the amide. google.com

N-Substitution and Nitrogen Protection Strategies

The tertiary amino group of this compound is generally less reactive than primary or secondary amines. libretexts.org However, in certain synthetic routes, protection of this nitrogen or further N-substitution might be necessary.

Given that the nitrogen is already alkylated, traditional N-protection strategies employed for primary and secondary amines, such as the formation of carbamates (e.g., Boc, Cbz) or amides, are not directly applicable without prior demethylation or de-ethylation, which are generally challenging transformations. slideshare.netmasterorganicchemistry.com

Strategies for modifying the N-substituents would likely involve more complex synthetic routes starting from a different precursor, such as 2-aminobutanoic acid. Direct N-alkylation of unprotected amino acids with alcohols has been demonstrated, offering a potential pathway to synthesize analogs of this compound. nih.gov For instance, the N-alkylation of α-amino acid esters using alcohols in the presence of a ruthenium catalyst has been reported to proceed with high retention of stereochemistry. nih.gov

In the context of multi-step syntheses where the tertiary amine might interfere with certain reagents, it can be transiently protected by protonation with a strong acid, forming the corresponding ammonium (B1175870) salt. libretexts.org This effectively deactivates the lone pair of electrons on the nitrogen, preventing it from participating in undesired reactions. libretexts.org

Implementation of Protection-Deprotection Methodologies

In the multistep synthesis of complex molecules derived from this compound, it is often necessary to temporarily block one of the functional groups to prevent it from participating in undesired side reactions. This process involves the introduction of a protecting group, which is later removed in a deprotection step to regenerate the original functional group. cem.com

The tertiary amine in this compound is generally less reactive than a primary or secondary amine and does not undergo reactions like acylation under standard conditions. libretexts.org Therefore, protection strategies for this molecule primarily focus on the carboxylic acid moiety. The most common method for protecting a carboxyl group is to convert it into an ester. This transformation masks the acidity of the proton and the nucleophilicity of the carboxylate oxygen, allowing reactions to be performed at other sites of the molecule.

Several types of esters are commonly employed, with the choice depending on the specific reaction conditions required for subsequent steps and the desired deprotection method. Common protecting groups for the carboxylic acid of this compound include:

Methyl and Ethyl Esters : These are simple alkyl esters formed through Fischer esterification, typically by reacting the amino acid with methanol or ethanol in the presence of an acid catalyst like hydrochloric acid or thionyl chloride. mdpi.com Deprotection is usually achieved via saponification using a base (e.g., NaOH or KOH) in an aqueous-organic solvent mixture, followed by acidification to yield the carboxylic acid.

Benzyl (B1604629) Esters (Bn) : Benzyl esters are particularly useful because they can be cleaved under neutral conditions using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). This method is advantageous when the molecule contains other functional groups that are sensitive to acidic or basic conditions.

tert-Butyl Esters (tBu) : These esters are stable to many nucleophilic and basic conditions but are readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.com The mechanism involves the formation of a stable tert-butyl carbocation.

Protecting GroupStructureIntroduction Reagents/ConditionsDeprotection Reagents/ConditionsKey Features
Methyl/Ethyl Ester-COOCH₃ / -COOCH₂CH₃CH₃OH or C₂H₅OH, HCl (cat.)NaOH or KOH (saponification), then H₃O⁺Stable to acidic conditions, removed by base.
Benzyl (Bn) Ester-COOCH₂C₆H₅Benzyl alcohol, acid catalystH₂, Pd/C (catalytic hydrogenation)Cleaved under neutral conditions; useful for base-sensitive substrates.
tert-Butyl (tBu) Ester-COOC(CH₃)₃Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA)Stable to base and nucleophiles; removed by strong acid.

Formation of Quaternary Ammonium Salts

The tertiary amine functional group in this compound is nucleophilic and can react with alkylating agents to form quaternary ammonium salts. wikipedia.org This reaction, known as quaternization or the Menshutkin reaction, converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. nih.govscienceinfo.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. nih.gov

The general reaction can be represented as: R₃N + R'-X → [R₃NR']⁺X⁻

For this compound, the reaction with an alkyl halide (such as methyl iodide or benzyl bromide) would yield the corresponding quaternary ammonium halide. The properties of the resulting salt, such as its solubility and reactivity, can be tuned by varying the structure of the alkylating agent (R'-X). scienceinfo.com Quaternization is typically carried out in polar organic solvents like acetonitrile or DMF to facilitate the reaction between the tertiary amine and the alkyl halide. googleapis.com

This transformation is significant as it introduces a permanent positive charge onto the nitrogen atom, regardless of the solution's pH. wikipedia.org This modification drastically alters the molecule's physicochemical properties, including its polarity and water solubility.

Alkylating AgentReagent FormulaProduct NameKey Application/Feature
Methyl IodideCH₃I2-[Ethyl(dimethyl)ammonio]butanoate IodideSimple quaternization to introduce a methyl group.
Ethyl BromideCH₃CH₂Br2-[Diethyl(methyl)ammonio]butanoate BromideIntroduces an additional ethyl group.
Benzyl BromideC₆H₅CH₂Br2-[Benzyl(ethyl)(methyl)ammonio]butanoate BromideForms a benzalkonium-type salt, often used in phase-transfer catalysis. google.com
Allyl ChlorideCH₂=CHCH₂Cl2-[Allyl(ethyl)(methyl)ammonio]butanoate ChlorideIntroduces a reactive allyl group for further functionalization.

Modifications at the Alpha-Carbon and Butanoic Acid Side Chain

Further derivatization of this compound can be achieved by targeting the alpha-carbon or the butanoic acid side chain. The alpha-carbon, being adjacent to the carboxyl group, is a key position for introducing structural diversity. taylorandfrancis.comlibretexts.org

Alpha-Carbon Modifications:

Modifications at the alpha-carbon typically involve the deprotonation of the alpha-hydrogen to form a carbanion or enolate equivalent, which can then react with various electrophiles. For this to occur, the carboxylic acid group must first be protected, usually as an ester, to prevent it from being deprotonated by the strong base required for alpha-hydrogen abstraction.

A common strategy involves treating the protected amino acid ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the enolate. This enolate can then be trapped by an electrophile in an alkylation, aldol, or Michael addition reaction. For example, reaction with an alkyl halide would introduce a new alkyl group at the alpha-position, creating a quaternary alpha-carbon center. organic-chemistry.org

The success of these reactions depends on the careful choice of base, solvent, and reaction temperature to control selectivity and minimize side reactions. The steric hindrance around the alpha-carbon, influenced by the ethyl(methyl)amino group and the butanoic acid's ethyl side chain, will also play a role in the feasibility and stereochemical outcome of these transformations.

Butanoic Acid Side Chain Modifications:

The butanoic acid side chain in this molecule is an ethyl group attached to the alpha-carbon. Modifying this saturated alkyl chain is generally more challenging than modifying the alpha-carbon itself. However, strategies such as radical halogenation could introduce a handle for further functionalization, although this approach often suffers from a lack of selectivity. A more controlled approach might involve synthesizing analogs of this compound where the ethyl side chain is replaced by a functionalized chain from the outset. For instance, using starting materials that already contain functional groups like alkenes or esters on the side chain allows for a wider range of subsequent chemical transformations, such as olefin metathesis, hydrogenation, or hydrolysis. acs.org

Modification TypeTarget SiteGeneral ReagentsPotential Product TypeNotes
α-AlkylationAlpha-Carbon1. Carboxyl protection (e.g., esterification) 2. Strong base (e.g., LDA) 3. Alkyl halide (R-X)2-Alkyl-2-[ethyl(methyl)amino]butanoic acid derivativeCreates a quaternary stereocenter at the alpha-carbon.
α-ArylationAlpha-Carbon1. Carboxyl protection 2. Palladium catalyst, ligand 3. Aryl halide (Ar-X)2-Aryl-2-[ethyl(methyl)amino]butanoic acid derivativeA direct method for C-C bond formation with aryl groups. organic-chemistry.org
Aldol AdditionAlpha-Carbon1. Carboxyl protection 2. Strong base (e.g., LDA) 3. Aldehyde or Ketone (R₂C=O)β-Hydroxy amino acid derivativeForms a new C-C bond and introduces a hydroxyl group.
Side-Chain Functionalization (via synthesis)Ethyl Side ChainSynthesis from a precursor with a functionalized side chain (e.g., containing an alkene)Derivative with modified side chain (e.g., alcohol, epoxide)Provides more control over the position and type of functional group compared to direct modification. acs.org

Computational and Theoretical Investigations of 2 Ethyl Methyl Amino Butanoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-[Ethyl(methyl)amino]butanoic acid. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms.

Beyond geometry, DFT elucidates the electronic properties. The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. nih.gov This reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom is expected to carry a partial positive charge, while the oxygen atoms of the carboxylate group will bear partial negative charges.

Furthermore, DFT calculates the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net For N-methylated amino acids, studies have shown that N-methylation tends to raise the HOMO energy, making the molecule a better electron donor. rsc.org

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT Note: These are hypothetical values based on typical results for similar amino acids and are for illustrative purposes.

PropertyPredicted Value / Description
HOMO EnergyRelatively high, indicating electron-donating capability, localized mainly on the non-bonding orbital of the nitrogen and the carboxylate group.
LUMO EnergyRelatively high, suggesting a lower tendency to accept electrons, with localization on the antibonding orbitals of the carboxyl group.
HOMO-LUMO GapA moderate gap, indicating a balance of stability and reactivity.
Molecular Dipole Moment (µ)A significant dipole moment is expected due to the charge separation in the zwitterionic form. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. numberanalytics.com MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically water), providing a trajectory that reveals the molecule's conformational flexibility and its interactions with solvent molecules. nih.gov

For this compound, an MD simulation would typically use a force field like AMBER or CHARMM, which are parameterized for biomolecules. nih.gov The simulation would place the molecule in a box of explicit water molecules and allow the system to evolve over nanoseconds or even microseconds. nih.govnih.gov

Analysis of the MD trajectory provides a detailed conformational landscape, showing which shapes the molecule prefers to adopt in solution. nih.gov This is often visualized using Ramachandran-like plots for the backbone dihedral angles. The simulations can track the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, such as the ethyl and methyl groups on the nitrogen atom.

MD simulations are particularly valuable for understanding hydration. By analyzing the radial distribution functions (RDFs) of water molecules around the solute, one can characterize the structure of the hydration shells around the charged carboxylate and ammonium (B1175870) groups. nih.govnih.gov These simulations show that zwitterionic amino acids can significantly structure the surrounding water, which in turn stabilizes the zwitterionic form itself. nih.govsciengine.comsphinxsai.com The dynamics of these water molecules, including their residence times in the hydration shell, can also be quantified. nih.gov

Table 2: Key Parameters and Analyses in MD Simulations of this compound

Parameter/AnalysisDescription and Expected Insights
Force FieldAMBER, CHARMM, or GROMOS are commonly used for amino acids. nih.gov
Solvent ModelExplicit water models like TIP3P or SPC/E are used to accurately represent hydration. nih.gov
Conformational AnalysisReveals preferred dihedral angles and overall molecular shape in solution. nih.gov
Radial Distribution Function (RDF)Characterizes the ordering of water molecules around the COO⁻ and N⁺ groups. nih.gov
Hydrogen Bonding AnalysisQuantifies the number and lifetime of hydrogen bonds between the molecule and water.

Quantum Chemical Descriptors for Reactivity and Stability Predictions

Conceptual DFT provides a framework for defining chemical concepts as quantitative descriptors of reactivity. frontiersin.orgmdpi.com These descriptors are calculated from the electronic structure and offer predictions about a molecule's stability and how it will interact in chemical reactions.

For this compound, several global reactivity descriptors can be calculated to predict its chemical behavior. researchgate.netresearchgate.netacs.org These are derived from the HOMO and LUMO energies.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / (2η)).

These descriptors can be used to compare the reactivity of this compound with other amino acids or molecules. researchgate.net For instance, the chemical hardness can indicate its relative stability, while the electrophilicity index can predict its behavior in reactions involving charge transfer. frontiersin.org

Table 3: Global Reactivity Descriptors and Their Significance Note: This table describes the theoretical concepts as applied to the target molecule.

DescriptorFormulaPredicted Characteristic for this compound
Electronegativity (χ)(I + A) / 2Moderate electronegativity, typical of amino acids.
Chemical Hardness (η)(I - A) / 2Expected to be a relatively 'soft' molecule due to the presence of the tertiary amine, indicating higher reactivity compared to simpler amino acids. researchgate.net
Electrophilicity Index (ω)χ² / (2η)A moderate value, suggesting it can act as both an electron donor and acceptor, though with a preference for donation.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting and interpreting various types of spectra. This allows for the assignment of experimental peaks and a deeper understanding of the relationship between molecular structure and spectroscopic signature.

NMR Spectroscopy: DFT can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. illinois.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. irb.hr Calculations can predict the chemical shifts for each unique carbon and hydrogen atom in this compound, aiding in the interpretation of experimental spectra. These predictions are sensitive to the molecular conformation, meaning they can also be used to validate the structures obtained from geometry optimizations. rutgers.edu

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.govnih.gov This generates a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific motion of the atoms, such as the C=O stretch of the carboxylic acid, the N-C stretches of the amino group, and the various C-H bending and stretching modes. nih.govresearchgate.net For zwitterionic amino acids, characteristic bands for the COO⁻ and N⁺H groups are of particular interest. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com For a molecule like this compound, which lacks a strong chromophore, significant absorption is not expected in the visible range. However, TD-DFT can predict electronic transitions in the UV region, typically arising from n → π* and π → π* transitions within the carboxyl group. nih.goviosrjournals.org Recent studies have also shown that charge-transfer transitions between the amino and carboxylate groups in charged amino acids can contribute to UV absorption. nih.gov

Table 4: Predicted Spectroscopic Features for this compound Note: This table outlines expected spectral regions and assignments based on computational studies of analogous molecules.

SpectroscopyPredicted Key FeaturesComputational Method
¹³C NMRDistinct signals for the carbonyl carbon (C=O), the alpha-carbon (α-C), and the unique carbons in the ethyl and methyl groups. illinois.edurutgers.eduDFT with GIAO method
IRStrong absorption from the asymmetric and symmetric stretching of the COO⁻ group. C-N and C-H stretching and bending vibrations. nih.govacs.orgDFT frequency calculation
UV-VisAbsorption in the UV region (around 200-250 nm) due to electronic transitions in the carboxylate group and potential charge-transfer bands. nih.govnottingham.ac.ukTD-DFT

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions (NCIs) are critical for understanding molecular conformation, crystal packing, and interactions with other molecules, such as water or biological receptors. nih.gov Computational methods can map and characterize these weak forces, which include hydrogen bonds, van der Waals forces, and steric repulsion.

For this compound, a key intramolecular interaction, especially in certain conformations, could be a weak hydrogen bond or electrostatic interaction between the charged ammonium group and the carboxylate group. Intermolecularly, the zwitterionic form is stabilized by strong hydrogen bonds with surrounding water molecules. nih.gov

Several computational techniques are used to analyze NCIs:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these points can characterize the strength and nature of the bond (e.g., covalent vs. noncovalent).

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions in real space. nih.govacs.orgoup.com It is based on the electron density and its reduced density gradient. NCI plots generate surfaces that color-code different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a method that decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals). nih.gov This provides a quantitative understanding of what forces are most important in holding a molecular dimer together.

For this compound, an NCI analysis would likely reveal strong attractive interactions between the charged functional groups and water molecules, as well as weaker van der Waals interactions involving the aliphatic ethyl and butyl chains. oup.com

Applications As a Chemical Building Block and Chiral Auxiliary

Role in the Construction of Complex Organic Molecules

As a non-canonical amino acid (ncAA), 2-[Ethyl(methyl)amino]butanoic acid can be employed as a versatile scaffold in the synthesis of complex organic targets. N-alkylated amino acids are valued as building blocks in the pharmaceutical and fine chemical industries. nih.gov The synthesis of such N,N-disubstituted compounds can be achieved through various methods, including the functionalization of aminosilanes with electrophiles, which offers a regioselective route to polyfunctional amino compounds. tandfonline.comtandfonline.com The ethyl and methyl groups on the nitrogen atom, along with the ethyl group at the alpha-position, provide defined steric bulk and electronic properties that can influence the reactivity and architecture of a target molecule.

Utility in Peptide Chemistry as a Non-Proteinogenic Amino Acid Component

The incorporation of N-alkylated amino acids into peptide chains is a well-established strategy for creating peptidomimetics with improved pharmacological properties. nih.gov The N,N-disubstitution in this compound makes it particularly effective in this role for several reasons.

Furthermore, N-methylated amino acids are known to be present in complex natural products with significant biological activity, such as the immunosuppressant cyclosporine A (containing N-methyl-leucine and N-methyl-valine) and the chemotherapeutic drug actinomycin (B1170597) D. nih.gov The introduction of such residues influences the peptide's conformational preferences, often disrupting typical secondary structures like α-helices and β-sheets, which can be crucial for fine-tuning its binding affinity to a specific biological target. researchgate.net

Development as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction, after which it is typically recovered. wikipedia.org While there is no specific literature detailing the use of this compound as a chiral auxiliary, its inherent chirality makes it a candidate for such applications. The chiral center could direct the stereoselective alkylation or other modifications of a molecule temporarily attached to its carboxylic acid group.

More plausibly, it could serve as a precursor for creating more complex chiral ligands. For instance, the reduction of the carboxylic acid moiety would yield a chiral N,N-dialkylamino alcohol. This class of compounds is frequently used to form complexes with metal catalysts (e.g., Titanium (IV)) to facilitate asymmetric transformations, such as the enantioselective addition of dialkylzinc reagents to aldehydes. mdpi.com The development of new chiral ligands from readily available and structurally diverse sources like amino acids is a continuing area of interest in catalysis. mdpi.com

Potential as a Precursor for Advanced Materials and Polymeric Architectures

The bifunctional nature of this compound allows it to act as a monomeric unit for the synthesis of advanced polymers. It could be incorporated into polyamide or polyester (B1180765) backbones through condensation polymerization.

The N,N-disubstituted amine is a key feature in this context. Unlike primary or secondary amino acids, the tertiary amine of this compound cannot participate in hydrogen bonding as a hydrogen bond donor. If used to create a polyamide, this would fundamentally alter the material's properties compared to traditional nylons. The disruption of the hydrogen-bonding network would likely lead to a lower melting point, increased solubility in common organic solvents, and a more amorphous rather than crystalline structure. These properties could be desirable for creating specialized coatings, adhesives, or processable engineering plastics. The incorporation of such functional monomers is a known strategy for tailoring the properties of polymers for specific applications, such as in the biomedical field. ontosight.ai

Interactive Data Table

PropertyValue
Compound Name This compound
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.2 g/mol cymitquimica.com
CAS Number 100018-69-9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.